molecular formula C24H18N4O2S B4697812 3-PHENYL-N-[1-(4-PYRIDYL)ETHYL]-6-(2-THIENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE

3-PHENYL-N-[1-(4-PYRIDYL)ETHYL]-6-(2-THIENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE

Cat. No.: B4697812
M. Wt: 426.5 g/mol
InChI Key: WAYUHXJFBNBGAS-UHFFFAOYSA-N
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Description

3-Phenyl-N-[1-(4-pyridyl)ethyl]-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxamide is a complex organic compound that belongs to the class of isoxazolo[5,4-b]pyridines This compound is characterized by its unique structure, which includes a phenyl group, a pyridyl group, a thienyl group, and an isoxazole ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-N-[1-(4-pyridyl)ethyl]-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxamide typically involves multiple steps, including the formation of the isoxazole ring and the subsequent attachment of the phenyl, pyridyl, and thienyl groups. One common method involves the use of a Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow chemistry can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-N-[1-(4-pyridyl)ethyl]-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Phenyl-N-[1-(4-pyridyl)ethyl]-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Phenyl-N-[1-(4-pyridyl)ethyl]-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxamide is unique due to its specific combination of functional groups and the resulting chemical and biological properties

Properties

IUPAC Name

3-phenyl-N-(1-pyridin-4-ylethyl)-6-thiophen-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N4O2S/c1-15(16-9-11-25-12-10-16)26-23(29)18-14-19(20-8-5-13-31-20)27-24-21(18)22(28-30-24)17-6-3-2-4-7-17/h2-15H,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAYUHXJFBNBGAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=NC=C1)NC(=O)C2=CC(=NC3=C2C(=NO3)C4=CC=CC=C4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-PHENYL-N-[1-(4-PYRIDYL)ETHYL]-6-(2-THIENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE
Reactant of Route 2
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3-PHENYL-N-[1-(4-PYRIDYL)ETHYL]-6-(2-THIENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
3-PHENYL-N-[1-(4-PYRIDYL)ETHYL]-6-(2-THIENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
3-PHENYL-N-[1-(4-PYRIDYL)ETHYL]-6-(2-THIENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
3-PHENYL-N-[1-(4-PYRIDYL)ETHYL]-6-(2-THIENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
3-PHENYL-N-[1-(4-PYRIDYL)ETHYL]-6-(2-THIENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE

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